molecular formula C14H14N2O3S B4691791 4-(N-Methyl-N-phenylsulfamoyl)benzamide

4-(N-Methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B4691791
M. Wt: 290.34 g/mol
InChI Key: ZZBAYONGIDCRCW-UHFFFAOYSA-N
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Description

4-(N-Methyl-N-phenylsulfamoyl)benzamide (CAS 915905-61-2) is a synthetic compound featuring a benzamide core linked to a phenylsulfonamide group. With a molecular formula of C14H14N2O3S and a molecular weight of 290.34 g/mol, this scaffold is of significant interest in medicinal chemistry research . This compound belongs to a class of phenylsulfonyl-benzamide derivatives that were rationally designed as novel molecular scaffolds for anticancer research . These compounds were developed by rigidifying the structure of known antiandrogens, such as bicalutamide, to lock the molecule into a specific bioactive conformation. Molecular modeling studies suggest this rigidification allows these novel compounds to maintain antagonist activity in the androgen receptor (AR), potentially even in the presence of certain resistance mutations . The primary research value of this compound and its analogs lies in their antiproliferative properties. In vitro studies on related phenylsulfonyl-benzamides have demonstrated significant activity against a panel of human prostate cancer cell lines, including LNCaP, 22Rv1, and VCaP, with some derivatives showing IC50 values in the low micromolar range, representing a considerable improvement over standard therapies . The sulfonamide moiety is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules, or "sulfa drugs," which have been used to treat conditions from infectious diseases to cancer . This compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, noting that it may be harmful if swallowed, causes skin and eye irritation, as indicated by its GHS hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-16(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(15)17/h2-10H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBAYONGIDCRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Structure Activity Relationship Sar and Structure Property Relationship Spr for 4 N Methyl N Phenylsulfamoyl Benzamide Derivatives

Rational Design of Analogs for Systematic SAR/SPR Exploration

The rational design of analogs based on the 4-(N-Methyl-N-phenylsulfamoyl)benzamide scaffold is a strategic process aimed at systematically probing the chemical space to enhance biological activity and improve pharmacokinetic profiles. nih.govnih.gov This approach often begins with a lead compound, which is then methodically altered to understand the contribution of each structural component. A key strategy involves the rigidification of flexible structures to create new anticancer agents. nih.gov For instance, in the development of novel anti-prostate cancer agents, the flexible linker in the drug bicalutamide (B1683754) was replaced with a rigid phenyl group, a design principle that led to the creation of a new family of phenylsulfonyl-benzamides. nih.gov This modification aimed to produce compounds with potentially increased antagonistic activity on the Androgen Receptor (AR). nih.gov

Another facet of rational design is the targeted modification of a lead compound to avoid known liabilities. For example, to optimize TRPV1 antagonists, researchers replaced a thiourea (B124793) functionality, known for potential toxicity, with amide bioisosteres. nih.gov This led to the discovery that propanamide surrogates exhibited stereospecific high binding affinities and potent antagonism. nih.gov The process is also guided by computational methods and a deep understanding of the target protein. Docking studies with homology models, for instance, can highlight crucial hydrogen bonds between a ligand and its receptor, explaining the potency of certain analogs and guiding further design. nih.gov

Furthermore, the design process incorporates the strategic introduction of substituents to probe electronic and steric effects. In the pursuit of new anti-prostate cancer agents, perfluoro groups were systematically introduced to an aromatic ring to replace a classical cyano substituent, an approach that had previously proven successful in enhancing anticancer activity. nih.gov Similarly, the design of class III antiarrhythmic agents has been based on the 4-[(methylsulfonyl)amino]benzamides scaffold, indicating its utility in developing targeted therapeutics. nih.gov This systematic and hypothesis-driven modification is the cornerstone of evolving a simple scaffold into a finely tuned drug candidate.

Positional and Substituent Effects on Biological Activity and Pharmacological Profiles

The biological activity and pharmacological properties of this compound derivatives are highly sensitive to the nature and position of substituents on the core structure. Researchers have systematically explored these effects by modifying the sulfamoyl moiety, the N-phenyl group, the benzamide (B126) ring, and the N-methyl group, as well as by introducing more complex fused ring systems.

The sulfamoyl group (-SO₂NH-) is a critical pharmacophore in many therapeutic agents, valued for its ability to act as a hydrogen bond donor and acceptor. researchgate.net Modifications to the nitrogen atom of this moiety in benzamide derivatives have been shown to significantly influence biological activity. In a series of inhibitors designed for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), substituting the sulfamoyl nitrogen with various groups led to potent and selective compounds. nih.govrsc.org

For example, introducing a cyclopropyl (B3062369) group onto the sulfamoyl nitrogen yielded 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, which proved to be a highly potent and selective inhibitor of h-NTPDase8 with an IC₅₀ value of 0.28 µM. nih.govrsc.org Similarly, attaching a benzylamine (B48309) group resulted in 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, an effective inhibitor of h-NTPDase2. nih.govrsc.org These findings underscore that the substituent on the sulfamoyl nitrogen plays a crucial role in modulating the potency and selectivity of these inhibitors against different enzyme isoforms.

Table 1: Effect of Sulfamoyl Moiety Modifications on h-NTPDase Inhibition
Compound NameModification on Sulfamoyl NTargetIC₅₀ (µM)Citation
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidCyclopropylh-NTPDase80.28 ± 0.07 nih.gov, rsc.org
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideBenzylh-NTPDase2Sub-micromolar nih.gov, rsc.org

The N-phenyl ring attached to the sulfamoyl nitrogen provides a large surface for introducing substituents that can modulate the compound's electronic properties, steric profile, and ability to form secondary interactions with a biological target. The orientation of this phenyl ring relative to the rest of the molecule is a key structural feature. In the crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, the dihedral angle between the central benzene (B151609) ring and the tolyl group is 68.2°. nih.govjyu.firesearchgate.net

Studies on various classes of benzamide and sulfonamide derivatives have demonstrated the importance of substituents on this ring.

Electron-withdrawing groups: The introduction of electron-withdrawing groups is often essential for potency. dspace.unza.zm In the development of antischistosomal agents, N-phenylbenzamide analogs containing nitro (NO₂) and trifluoromethyl (CF₃) groups on the phenyl rings showed enhanced activity. dspace.unza.zm Similarly, a rational design approach for anti-prostate cancer agents involved the successful incorporation of perfluoro groups onto the aromatic ring B. nih.gov

Electron-donating groups: The presence of an electron-donating methyl group, as seen in N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, also influences the molecule's conformation and packing in the solid state. nih.govjyu.fi In a different series of quinoxaline (B1680401) sulfonamides, aromatic amines with electron-donating groups like methyl and methoxy (B1213986) were found to contribute positively to antibacterial activity. mdpi.com

Halogens and other groups: In the context of h-NTPDase inhibitors, attaching a 4-methoxyphenyl (B3050149) group or a 4-bromophenyl group to the amide nitrogen (structurally analogous to the N-phenyl of the sulfamoyl group) yielded potent inhibitors. nih.govrsc.org For instance, N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide was a sub-micromolar inhibitor of h-NTPDase2. nih.govrsc.org

Table 2: Impact of N-Aryl Substituents on Biological Activity
Compound NameN-Aryl SubstituentBiological Target/ActivityFindingCitation
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide3-MethylphenylN/A (Structural Study)Dihedral angle of 68.2° between rings nih.gov, jyu.fi
Analogs with NO₂ and CF₃ groupsNitrophenyl, TrifluoromethylphenylAntischistosomalEnhanced activity dspace.unza.zm
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide4-Methoxyphenylh-NTPDase2Potent inhibition (sub-micromolar IC₅₀) nih.gov, rsc.org

The benzamide ring system serves as another key site for modification to optimize pharmacological profiles. Substituents on this ring can influence binding affinity, selectivity, and pharmacokinetic properties. Research into sulfamoyl benzamide derivatives as h-NTPDase inhibitors has shown that substitution on the ring carrying the amide function is critical. nih.govrsc.org

The compound 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide features a chlorine atom on the benzamide ring, contributing to its potent inhibition of h-NTPDase2. nih.govrsc.org Another potent inhibitor, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i), which has a chloro substituent on the core ring, was found to be the most potent inhibitor of h-NTPDase1 (IC₅₀ = 2.88 µM) and a potent inhibitor of h-NTPDase3 (IC₅₀ = 0.72 µM). nih.govrsc.org This demonstrates that halogenation of the core aromatic ring is a viable strategy for enhancing potency.

Furthermore, studies on N-phenylbenzamides as antischistosomal agents revealed that electron-withdrawing groups like nitro and trifluoromethyl on the phenyl rings were important for activity, a principle that applies to both the N-phenyl ring and the benzamide phenyl ring. dspace.unza.zm The crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide shows that the amide group is tilted with respect to the central benzene ring by 24.1°, a conformational feature that would be influenced by substituents on this ring. nih.govjyu.fi

The N-methyl group on the sulfamoyl nitrogen has a significant impact on the molecule's properties. It influences the steric environment around the nitrogen and removes the hydrogen bond donor capability that would be present in a secondary sulfonamide (-SO₂NH-). The exploration of analogs where this methyl group is replaced or removed provides insight into its role.

In a series of TRPV1 antagonists, the parent compounds were based on a 4-(methylsulfonylamino)phenyl structure, which is a secondary sulfonamide (N-H). nih.gov These N-H analogs were potent antagonists, suggesting that the N-methyl group is not strictly required for this particular activity and that a hydrogen bond donor at this position is favorable. nih.gov

Conversely, studies on h-NTPDase inhibitors have successfully used larger groups in place of the methyl group. nih.govrsc.org The compound 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) features an N-cyclopropyl group on the sulfamoyl moiety. nih.gov This compound was a potent inhibitor of h-NTPDase2, indicating that a larger, more conformationally restricted cycloalkyl group is well-tolerated and can even confer high potency. nih.govrsc.org Another analog, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j), which contains a bulky N-benzyl group, was also a potent h-NTPDase2 inhibitor. nih.govrsc.org These examples show that replacing the N-methyl group with larger alkyl, cycloalkyl, or arylmethyl groups is a fruitful strategy for modulating biological activity.

The introduction of heterocyclic moieties is a common strategy in drug design.

Morpholine (B109124): In the development of h-NTPDase inhibitors, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide incorporates a morpholine ring. This compound was a potent inhibitor of h-NTPDase1 and h-NTPDase3, highlighting the utility of this heterocycle. nih.govrsc.org

Quinoxaline: A review of quinoxaline-containing sulfonamides shows that combining these two pharmacophores can lead to agents with a broad range of activities, including antibacterial and anticancer effects. mdpi.com The SAR for these hybrids indicated that electron-donating groups on the phenylsulfonamide moiety enhanced antibacterial activity. mdpi.com

Piperazine: In a study of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogues based on a piperazinyl-methyl-triazine core were investigated. frontiersin.org

Fused ring systems also play a critical role.

Naphthalene (B1677914) vs. Benzene: In the ENT inhibitor study, replacing a naphthalene moiety with a simple benzene ring was found to abolish the inhibitory effects on both ENT1 and ENT2. frontiersin.org This finding demonstrates that the extended aromatic system of the fused naphthalene ring is essential for activity.

Fused Benzimidazoles: The synthesis of ring-fused benzimidazoles has led to potent bioreductive antitumor agents. mdpi.com Highly conjugated systems, such as naphthyl-fused benzimidazolequinones, show increased stability of reduced intermediates, leading to greater specificity towards cancer cell lines that over-express certain enzymes like NQO1. mdpi.com

These results collectively show that the introduction of heterocyclic or fused-ring systems is a powerful method for modulating the pharmacological profile of the core this compound scaffold, often leading to enhanced potency and novel mechanisms of action.

The biological activity and physicochemical properties of this compound derivatives are intricately linked to their molecular structure. Modifications to the core scaffold, including the benzamide ring, the phenyl ring of the sulfonamide, and the linking amide and sulfonamide groups, can profoundly influence their biological efficacy and properties.

Structure-Activity Relationship (SAR)

SAR studies on analogous N-phenylbenzamide and sulfonamide series have provided a framework for understanding the potential activity of this compound derivatives against various biological targets.

Substituents on the Aromatic Rings: The nature and position of substituents on the two phenyl rings are critical determinants of activity. For instance, in a series of N-phenylbenzamides developed as antischistosomal agents, the presence of electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), on the phenyl rings was found to be essential for potency. dspace.unza.zm Similarly, for a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides acting as TRPV1 antagonists, a fluoro-substituent at the 3-position of the 4-(methylsulfonylamino)phenyl group resulted in a potent antagonist. nih.gov

Modifications of the Linker: The amide and sulfonamide linkers are not merely spacers but play active roles in target binding. In studies on quinoline-based DNA methyltransferase (DNMT) inhibitors, the orientation of the central amide bond was found to have a minimal effect on biological activity, suggesting some flexibility in this region. nih.gov

Target-Specific Interactions: The SAR is highly dependent on the biological target. For example, in a series of sulfamoyl-benzamide derivatives designed as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), specific substitutions led to selective inhibition of different isoforms. For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org This highlights that discrete structural changes can fine-tune the selectivity profile of the compounds.

The following table summarizes key SAR findings from related compound series, which can be extrapolated to guide the design of novel this compound derivatives.

Compound SeriesTargetKey SAR FindingsReference
N-phenylbenzamide analogsSchistosoma mansoniElectron-withdrawing groups (e.g., NO₂, CF₃) on phenyl rings enhance activity. dspace.unza.zm
2-(4-methylsulfonylaminophenyl) propanamidesTRPV13-fluoro substitution on the phenyl ring increases antagonist potency. nih.gov
Sulfamoyl benzamide derivativesh-NTPDasesSubstituents on both benzamide and sulfonamide portions determine potency and selectivity for different isoforms. rsc.org
Quinoline-based benzamidesDNA MethyltransferasesThe size and nature of aromatic substituents are critical; bicyclic moieties are well-tolerated. The orientation of the amide bond has little effect. nih.gov

Structure-Property Relationship (SPR)

SPR studies investigate how structural modifications affect the physicochemical properties of a molecule, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. For the N-acylhydrazone scaffold, which shares features with the benzamide core, N-methylation was found to alter properties like polarity. rcsi.com In one study, a doubly methylated compound was observed to be more polar than its singly N-methylated counterpart. rcsi.com Such insights are crucial for optimizing the drug-like properties of this compound derivatives.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, or "descriptors". nih.gov These models are valuable tools for predicting the activity of novel compounds, thereby streamlining the drug discovery process. nih.gov

For classes of compounds structurally related to this compound, QSAR models have been successfully developed. For example, a QSAR model was created for a series of EPAC-specific sulfonamide modulators using multiple linear regression (MLR). nih.gov This model demonstrated high predictivity and was used to screen new analogs, leading to the identification of a derivative with improved binding affinity. nih.gov

In another study on bicyclo((aryl)methyl)benzamide derivatives as glycine (B1666218) transporter type 1 (GlyT1) inhibitors, QSAR models confirmed that inhibitory activity was strongly correlated with specific physicochemical, geometrical, and topological descriptors. mdpi.com These included the number of hydrogen bond donors, polarizability, surface tension, and torsion energies. mdpi.com The development of such models typically involves:

Dataset Curation: Assembling a set of molecules with a common structural scaffold and measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each molecule.

Model Building and Validation: Using statistical methods like MLR to build a mathematical equation linking the descriptors to activity. The model's robustness and predictive power are then rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets. nih.govmdpi.com

The application of QSAR to this compound derivatives could provide predictive insights into their potential biological activities and guide the rational design of new, more potent analogs by identifying key structural features that govern their function. nih.gov

Conformational Analysis and Stereochemical Considerations in Biological Recognition

The three-dimensional arrangement of a molecule (its conformation) and the spatial arrangement of its atoms (its stereochemistry) are paramount for effective interaction with a biological target.

Conformational Analysis

Dihedral Angles: The dihedral angle between the two aromatic rings is a key conformational feature. In the crystal structure of 4-methyl-N-(4-methylphenyl)benzamide, this angle was found to be 59.6°. nih.gov In 4-methyl-N-(4-methylphenyl)benzenesulfonamide, the angle was 70.53°. researchgate.net These twisted conformations are often the result of a balance between intramolecular steric hindrance and intermolecular packing forces in the crystal lattice, such as hydrogen bonding and π-stacking. nih.gov

Influence of Methylation: The N-methyl group on the sulfonamide nitrogen can significantly influence the local conformation. Studies on other N-methylated systems have shown that methylation can induce a substantial shift in the preferred dihedral angle of the adjacent amide bond, often favoring a synperiplanar over an antiperiplanar conformation due to steric effects. rcsi.com This conformational preference can directly impact how the molecule fits into a binding pocket.

Stereochemical Considerations

When a molecule contains a chiral center, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This stereospecificity arises because biological targets, such as enzymes and receptors, are themselves chiral.

In a series of propanamide-based TRPV1 antagonists, which are structurally related to the target compound, the activity was found to be highly stereospecific. nih.gov The (S)-enantiomer was significantly more potent than the (R)-enantiomer, which showed a marked loss of activity. nih.gov Molecular docking studies revealed that the more active (S)-isomer could form crucial hydrogen bonds with the receptor that were not possible for the (R)-isomer. nih.gov This underscores the importance of controlling stereochemistry during the synthesis and evaluation of any this compound derivatives that may contain chiral centers.

The following table details key conformational features observed in structurally similar compounds.

CompoundKey Conformational FeatureValueReference
4-methyl-N-(4-methylphenyl)benzamideDihedral angle between aromatic rings59.6° nih.gov
4-methyl-N-(4-methylphenyl)benzenesulfonamideDihedral angle between aromatic rings70.53° researchgate.net
N-methylated N-acylhydrazonesPreferred amide dihedral angleShift from anti to syn upon N-methylation rcsi.com
N-[4-(trifluoromethyl)phenyl]benzamideDihedral angle between aryl rings (crystal)~60° nih.gov
N-[4-(trifluoromethyl)phenyl]benzamideDihedral angle between aryl rings (calculated)~30° nih.gov

Mechanistic Investigations of Biological Activities for 4 N Methyl N Phenylsulfamoyl Benzamide Derivatives

Detailed Enzyme Inhibition Studies and Kinetic Analysis

The 4-(N-Methyl-N-phenylsulfamoyl)benzamide scaffold and its derivatives have been the subject of extensive research due to their versatile interactions with various enzyme systems critical to physiological and pathological processes. The inherent chemical properties of the sulfonamide and benzamide (B126) moieties allow for targeted inhibition of several enzyme classes, leading to diverse biological activities. This section details the mechanistic investigations into the inhibition of key enzymes by these compounds.

Derivatives of benzamide-4-sulfonamide are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Studies on a series of benzamides with 4-sulfamoyl groups have demonstrated significant inhibitory effects against several human (h) CA isoforms. The primary mechanism of action involves the sulfonamide moiety (SO2NH2), which binds to the Zn(II) ion within the enzyme's active site. nih.gov Kinetic analyses reveal that these compounds are strong inhibitors of isoforms hCA II, VII, and IX, with inhibition constants (KIs) often in the low nanomolar or even subnanomolar range. nih.gov The cytosolic isoform hCA I is generally less sensitive to these inhibitors. nih.gov

The structure-activity relationship (SAR) indicates that modifications to the benzamide portion of the molecule can significantly influence inhibitory potency and isoform selectivity. For instance, the introduction of different primary and secondary amines or amino acids to the 4-sulfamoyl benzoic acid core can modulate these properties. nih.gov Furthermore, the presence of a flexible linker in related benzenesulfonamides has been identified as an optimal chemical feature for designing effective inhibitors against bacterial CAs, such as those from Vibrio cholerae (VchCA). nih.gov Certain derivatives have shown preferential inhibition of microbial CAs over human isozymes, highlighting the potential for developing selective anti-infective agents. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Select Benzamide-4-Sulfonamide Derivatives

Compound hCA I (KI, nM) hCA II (KI, nM) hCA VII (KI, nM) hCA IX (KI, nM)
Derivative A 5.3 0.54 0.61 0.78
Derivative B 334 1.2 1.5 3.5
Derivative C 15.8 0.89 0.92 1.1

Data is illustrative and compiled from representative findings for this class of compounds. nih.gov

Sulfonamides represent one of the oldest classes of antibacterial agents, and their primary mode of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net This enzyme is crucial in the bacterial folic acid synthesis pathway, catalyzing the condensation of p-aminobenzoic acid (pABA) with 7,8-dihydropterin-pyrophosphate (DHPPP). nih.govnih.gov Since folate is essential for nucleic acid synthesis, its depletion is bacteriostatic.

Derivatives based on the this compound scaffold act as structural analogs of the natural substrate, pABA. nih.govnih.gov Kinetic studies have confirmed that they are competitive inhibitors of DHPS. nih.gov They bind to the pABA-binding pocket in the enzyme's active site, thereby preventing the formation of the essential folate precursor, 7,8-dihydropteroate. nih.gov The effectiveness of these compounds stems from their ability to mimic pABA, leading to the formation of a non-functional sulfa drug-pterin adduct instead of dihydrofolic acid, which critically depletes the cellular folate supply. nih.gov

The development of resistance, often through mutations in the folP gene encoding DHPS, has prompted the design of new derivatives. researchgate.net Some modern approaches involve creating dual-action molecules that inhibit both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, to create a synergistic effect and combat resistance. nih.govacs.org

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. nih.gov Small molecule inhibitors targeting this pathway are a promising alternative to monoclonal antibodies. nih.govresearchgate.net Recent research has identified sulfonamide derivatives as a promising class of small molecule PD-L1 inhibitors. researchgate.netekb.eg

A key mechanism by which these small molecules function is by binding to PD-L1 and inducing its dimerization. This dimerization locks PD-L1 in a conformation that occludes the binding site for PD-1, effectively blocking the interaction. nih.gov Studies involving various sulfonamide derivatives coupled with scaffolds like salicylamide or anisamide have yielded compounds with significant PD-L1 inhibitory activity. researchgate.netekb.eg For example, in an ELISA screening assay, certain derivatives demonstrated over 50% inhibition of the PD-1/PD-L1 interaction. ekb.egekb.eg The most active of these compounds, 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide, achieved an activity of 57.152%. ekb.eg These findings suggest that the sulfonamide scaffold is a viable starting point for developing potent immune checkpoint inhibitors. ekb.eg

Table 2: PD-L1 Inhibition by Select Sulfonamide Derivatives

Compound ID Scaffold Inhibition (%)
30 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide 57.152
4 N-(4-(N-(4-chlorophenyl)sulfamoyl)phenethyl)-2-methoxybenzamide 53.327
17 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide 51.253
7 N-(4-(N-(3-chlorophenyl)sulfamoyl)phenethyl)-2-methoxybenzamide 50.993

Data from in vitro ELISA screening assays. researchgate.net

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in various cellular processes. Sirtuin 2 (SIRT2) has emerged as a therapeutic target for neurodegenerative diseases, and its inhibition has shown neuroprotective effects in preclinical models. nih.govnih.gov

Research has focused on the 3-(N-arylsulfamoyl)benzamide scaffold, which is closely related to the subject compound. A significant finding is that N-methylation of the sulfonamide nitrogen, as in this compound, can dramatically increase the inhibitory potency against SIRT2. nih.gov For instance, the N-methylation of a parent compound, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide, resulted in a substantial boost in activity and conferred excellent selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.gov

Kinetic studies on potent inhibitors from this class revealed a competitive mode of inhibition against the peptide substrate and likely a noncompetitive mode against the NAD+ cofactor. nih.gov Docking simulations suggest that the N-methyl group may act as an anchor, positioning the adjacent phenyl group for more favorable hydrophobic interactions within a channel in the enzyme, which could explain the increased potency. nih.gov

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. frontiersin.org While the sulfonamide scaffold is broadly investigated for various enzyme targets, specific and detailed kinetic studies on the inhibition of glycosidase and amylase by this compound derivatives are not extensively documented in the current body of literature. The primary focus of research for this particular chemical class has been on the enzyme targets discussed in the preceding sections.

The versatility of the sulfonamide scaffold means that its derivatives are continuously being explored for activity against other enzyme targets. While the primary and most well-documented activities for this compound and related structures are against carbonic anhydrases, DHPS, PD-L1, and sirtuins, the fundamental chemical properties allow for broader screening. Sulfonamides have been investigated for a wide range of pharmacological activities, which implies interactions with various other cellular mechanisms and oncogenic signaling pathways. ekb.eg However, detailed mechanistic and kinetic studies for this compound derivatives against other specific enzyme targets are less established compared to those detailed above.

Molecular Interactions with Biological Receptors and Macromolecules

The biological effects of this compound derivatives are initiated through their physical interactions with various biological receptors and macromolecules. The nature of these interactions dictates the compound's specificity and mechanism of action.

Binding Affinity and Specificity Studies

The binding affinity and specificity of a compound are critical determinants of its therapeutic potential and off-target effects. Studies on benzamide derivatives illustrate the importance of stereochemistry in receptor binding. For instance, the optical isomers of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide have been synthesized and evaluated for their activity at opioid receptors.

Research has shown that the (-)-isomer is responsible for the delta-opioid activity of the racemic mixture. This isomer demonstrates a significant binding affinity for the delta-opioid receptor, with a reported binding affinity of 5.5 nM. nih.gov Furthermore, it exhibits a 470-fold selectivity for the delta-opioid receptor over the mu-opioid receptor, highlighting the high degree of specificity that can be achieved with this class of compounds. nih.gov Importantly, the (-)-isomer acts as a full agonist at the delta receptor. nih.gov

Binding Affinity and Selectivity of a Benzamide Derivative for Opioid Receptors
CompoundTarget ReceptorBinding Affinity (nM)Selectivity (delta vs. mu)Functional Activity
(-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamideDelta-Opioid Receptor5.5470-foldFull Agonist

Influence on Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. Small molecules that can inhibit or stabilize PPIs are therefore of significant therapeutic interest. The core structure of this compound, containing a sulfonamide linkage, is found in compounds designed to modulate PPIs.

For example, a series of novel 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been developed as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov This interaction is a key regulator of the cellular antioxidant response. The designed compounds demonstrated potent inhibition of the Keap1-Nrf2 interaction, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compound 7q, which features oxygen-containing fused rings, was shown to significantly stimulate the Nrf2 signaling pathway in cells. nih.gov This research demonstrates the potential for sulfonamide-containing scaffolds to serve as effective inhibitors of PPIs.

Cellular Mechanism of Action Elucidation through Advanced Biological Assays

Understanding the cellular mechanisms of action of a compound is crucial for its development as a therapeutic agent. Advanced biological assays can elucidate how a compound affects cellular processes such as proliferation, apoptosis, and pathogen viability.

Pathways of Cellular Proliferation and Apoptosis Induction (Mechanistic Focus)

Several derivatives of sulfamoylbenzamide have been shown to possess anti-proliferative and pro-apoptotic properties. The mechanisms by which these compounds induce apoptosis, or programmed cell death, have been investigated.

One line of research has focused on N-substituted benzamides, which have been shown to induce apoptosis through the mitochondrial pathway. nih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.gov Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase in the apoptotic cascade. nih.gov Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the apoptotic program. The overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by these benzamides, further confirming the involvement of the mitochondrial pathway. nih.govresearchgate.net Interestingly, the induction of apoptosis by these compounds can occur independently of the tumor suppressor protein p53. nih.govresearchgate.net

Another study identified N-substituted sulfamoylbenzamide derivatives as inhibitors of the STAT3 signaling pathway. nih.gov The STAT3 protein is a transcription factor that plays a key role in cell growth and proliferation, and its aberrant activation is common in many cancers. The lead compound from this study, B12, was found to inhibit the phosphorylation of STAT3, which is required for its activation. nih.gov This inhibition of STAT3 signaling led to the induction of apoptosis and the suppression of cancer cell migration. nih.gov In a mouse xenograft model, compound B12 was shown to inhibit tumor growth. nih.gov

Mechanisms of Apoptosis Induction by Benzamide and Sulfamoylbenzamide Derivatives
Compound ClassKey Molecular Target/PathwayMechanism of ActionDownstream Effects
N-substituted benzamidesMitochondrial Apoptosis PathwayInduces cytochrome c release and subsequent caspase-9 activation.Activation of effector caspases, leading to apoptosis. Can be p53-independent.
N-substituted sulfamoylbenzamide derivativesSTAT3 Signaling PathwayInhibits phosphorylation of STAT3.Downregulation of STAT3 target genes, induction of apoptosis, and inhibition of cell migration.

Disruption of Essential Cellular Processes in Pathogens (e.g., proton gradient disruption)

In addition to their effects on mammalian cells, sulfamoylbenzamide derivatives have also been investigated for their potential as antimicrobial agents. A key strategy in antimicrobial drug discovery is to target essential cellular processes in pathogens that are absent or significantly different in the host.

One such target is the assembly of viral capsids. The capsid is a protein shell that encloses the viral genome and is essential for viral replication. A series of sulfamoylbenzamide derivatives have been identified as potent inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov These compounds, also known as capsid assembly modulators (CAMs), act by inducing the misassembly of the HBV core protein, leading to the formation of non-functional capsids and preventing the packaging of the viral genome. nih.gov This mechanism of action is highly specific for the HBV capsid protein. nih.gov One of the most potent compounds identified in this class, compound 10, demonstrated excellent pharmacokinetics and was significantly more potent than an earlier generation sulfamoylbenzamide CAM in a mouse model of HBV replication. nih.gov This highlights the potential of the sulfamoylbenzamide scaffold in the development of novel antiviral therapeutics.

Investigation of Intracellular Localization and Target Engagement

The cellular activity of a therapeutic agent is intrinsically linked to its ability to reach and interact with its designated molecular target within the complex intracellular environment. For derivatives of this compound, elucidating their subcellular distribution and confirming engagement with their biological targets are critical steps in understanding their mechanism of action. This section details the investigative approaches and findings related to the intracellular localization and target engagement of these compounds.

While direct experimental data on the specific intracellular localization of this compound is not extensively available in the public domain, the general physicochemical properties of N-aryl sulfonamides and N-phenylbenzamides suggest they are likely to exhibit good membrane permeability, allowing them to enter cells and distribute within various cellular compartments. The precise localization would be influenced by factors such as lipophilicity, charge, and the presence of specific transporters.

To definitively determine the intracellular distribution of these derivatives, several advanced microscopy techniques could be employed. One common approach involves the synthesis of fluorescently labeled analogues of the parent compound.

Fluorescent Labeling and Cellular Imaging

By attaching a fluorescent probe to the this compound scaffold, researchers can visualize the compound's localization in living or fixed cells using fluorescence microscopy. This technique can provide valuable insights into whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, or if it is diffusely distributed throughout the cytoplasm. For instance, studies on other sulfonamide derivatives have successfully utilized this approach to confirm cellular uptake and cytoplasmic dispersal.

Target Engagement Assays

Confirming that a compound binds to its intended target within a cell is a crucial step in mechanistic validation. Several biophysical techniques are available for assessing target engagement in a cellular context.

One of the most powerful methods is the Cellular Thermal Shift Assay (CETSA) . nih.govnih.govresearchgate.net This assay is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.govresearchgate.net In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The soluble fraction of the target protein at different temperatures is then quantified, often by Western blotting or mass spectrometry. nih.gov A shift in the melting curve of the protein in the presence of the compound indicates direct binding. nih.govresearchgate.net

Table 1: Methodologies for Investigating Intracellular Localization and Target Engagement

Methodology Principle Information Gained Key Considerations
Fluorescent Labeling & Microscopy Covalent attachment of a fluorescent dye to the compound allows for visualization of its subcellular distribution. nih.govProvides spatial information on where the compound accumulates within the cell (e.g., nucleus, cytoplasm, specific organelles).The fluorescent tag should not significantly alter the compound's biological activity or localization.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation. nih.govnih.govresearchgate.netConfirms direct binding of the compound to its target protein within the native cellular environment. nih.govRequires a specific antibody for the target protein for detection by Western blot or advanced proteomics for broader analysis.
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.Identifies potential protein targets of the compound.May identify non-specific binders; requires validation with other methods.
Computational Docking Computer simulations predict the binding pose and affinity of the compound to the three-dimensional structure of a putative target protein.Provides a hypothetical model of the binding interaction and can guide further experimental work.Predictions require experimental validation as they are not direct evidence of binding in a biological system.

For N-phenylbenzamide derivatives, which have been shown in some contexts to target DNA, techniques such as fluorescence in situ hybridization (FISH) or the use of DNA-intercalating dyes could provide evidence of nuclear localization and interaction with genetic material. nih.gov For instance, certain N-phenylbenzamide derivatives have been identified as AT-rich DNA minor groove binders in kinetoplastid parasites. nih.govacs.org

Computational modeling, or in silico docking studies, can also offer predictive insights into potential target engagement. By modeling the interaction between this compound derivatives and the known three-dimensional structures of putative protein targets, researchers can generate hypotheses about binding modes and affinities. These computational predictions, however, must be substantiated with experimental data from assays like CETSA to confirm target engagement within a biological system.

Computational Chemistry and in Silico Approaches in 4 N Methyl N Phenylsulfamoyl Benzamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate, such as derivatives of 4-(N-Methyl-N-phenylsulfamoyl)benzamide, to its biological target.

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations and orientations. mdpi.com A scoring function is then used to rank the poses, with lower scores generally indicating more favorable binding. mdpi.com For instance, in studies of related sulfonamide derivatives, molecular docking has been successfully used to predict binding interactions with enzymes like α-glucosidase and monoamine oxidase B (MAO-B). nih.govresearchgate.net

In a typical docking study of a sulfamoylbenzamide derivative, key interactions often involve hydrogen bonds formed by the sulfonamide or benzamide (B126) moieties and hydrophobic interactions involving the phenyl rings. For example, docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed specific binding interactions within their respective enzyme targets. nih.gov These simulations provide a detailed 3D model of the ligand-receptor complex, highlighting the critical amino acid residues involved in the interaction. researchgate.net

Table 1: Example of Molecular Docking Interaction Data for a Sulfonamide Derivative This table is a representative example based on typical findings for sulfonamide-class compounds.

Target Protein Ligand Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
α-Glucosidase Compound 5o¹ -9.8 Asp215, Arg442 Hydrogen Bond
α-Glucosidase Compound 5o¹ -9.8 Phe178, Phe303 Hydrophobic (π-π)
MAO-B Compound 4i² -8.5 Tyr398, Tyr435 Hydrogen Bond, π-π Stacking
MAO-B Compound 4i² -8.5 Ile199, Cys172 Hydrophobic

¹ Data for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide. nih.gov ² Data for a novel benzylamine-sulfonamide derivative. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the electron density) of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties. For compounds like this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can provide a deep understanding of the molecule's inherent stability and reactivity. researchgate.netosti.gov

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netmalayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related sulfonamides, FMO analysis has been used to visualize the electron density distribution and predict the most likely sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For example, the HOMO in such molecules is often localized on the phenyl rings, while the LUMO may be distributed across the sulfonyl group, indicating how the molecule will interact with other species. rjpbr.com

Table 2: Representative Frontier Molecular Orbital Data for a Benzamide Derivative This table illustrates typical DFT calculation results for a related benzamide compound, N-((4-aminophenyl)sulfonyl)benzamide.

Parameter Energy (eV) Description
E(HOMO) -6.5 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO) -1.8 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.7 Difference between LUMO and HOMO energies; indicates chemical stability and reactivity.

Data is illustrative and based on findings for N-((4-aminophenyl)sulfonyl)benzamide. researchgate.net

The Molecular Electrostatic Potential (MEP or ESP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. malayajournal.org

For a molecule like this compound, an MEP map would typically show negative potential around the electronegative oxygen atoms of the sulfonyl and carbonyl groups, making them sites for hydrogen bonding and interaction with positive centers. Conversely, positive potential is often found around the hydrogen atoms, particularly the amide proton if present, and parts of the aromatic rings. researchgate.netmalayajournal.org This analysis is crucial for understanding non-covalent interactions, which are fundamental to biological recognition processes and ligand-receptor binding. malayajournal.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Protein-Ligand Stability

Molecular Dynamics (MD) is a computational simulation method for studying the physical movements of atoms and molecules over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, revealing how the protein and ligand behave and interact in a simulated physiological environment. rjpbr.comnih.gov

When applied to a protein-ligand complex involving a compound like this compound, an MD simulation can assess the stability of the docked conformation. mdpi.com Researchers can monitor parameters like the root-mean-square deviation (RMSD) to see if the ligand remains stably in the binding pocket or if it undergoes significant conformational changes. nih.gov MD simulations are also used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations are vital for validating docking results and understanding the flexibility of both the ligand and the protein's active site, which can be crucial for effective drug design. rjpbr.com

Virtual Screening Methodologies for the Identification of Novel Active Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This method significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

One major approach is structure-based virtual screening, which uses molecular docking to screen databases containing millions of compounds against a protein target. researchgate.net For a target relevant to this compound, a virtual screen could identify new scaffolds that fit into the same binding site and make similar key interactions. Another approach is ligand-based virtual screening, which uses the structure of a known active compound, like this compound, to find other molecules with similar properties, often by using pharmacophore models. nih.gov

Pharmacophore Modeling for Ligand-Based Drug Design and Scaffold Hopping

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.comdergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. niscpr.res.in

Pharmacophore modeling can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is built from the protein-ligand complex. nih.govdergipark.org.tr Once a pharmacophore model for the target of this compound is developed, it can be used as a 3D query to screen compound libraries for novel molecules that match the required features, even if they have a completely different chemical backbone (a process known as scaffold hopping). dovepress.com This powerful technique facilitates the discovery of new chemical classes of active compounds and is a cornerstone of rational, ligand-based drug design. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling Utilizing Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in drug discovery and medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogs, QSAR studies are instrumental in predicting biological activities, guiding the synthesis of more potent derivatives, and elucidating the structural features crucial for their therapeutic effects. medwinpublishers.com These models are built upon the principle that the properties and, consequently, the biological activity of a molecule are determined by its structure. nih.gov

The development of a robust QSAR model involves the calculation of a wide array of numerical values known as molecular descriptors for each compound in a dataset. nih.govopenbioinformaticsjournal.com These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties. openbioinformaticsjournal.com Subsequently, statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to create an equation that relates these descriptors to the observed biological activity. researchgate.net

In the context of sulfonamide derivatives, including structures analogous to this compound, QSAR studies have been successfully applied to predict activities such as anticancer and antidiabetic effects. nih.govmedwinpublishers.com For instance, research on a series of sulfur-containing derivatives has shown that properties like mass, polarizability, electronegativity, and van der Waals volume are key predictors of anticancer activity. nih.gov Similarly, QSAR models for sulfonamide-based antidiabetic agents have demonstrated high predictive accuracy using topological descriptors. medwinpublishers.com

A crucial aspect of QSAR modeling is the selection of the most relevant descriptors from a large pool of calculated values. Techniques like Genetic Algorithms (GA) and Simulated Annealing (SA) are often used to identify the optimal subset of descriptors that yield the most predictive model. researchgate.net Studies on sulfonamide derivatives have highlighted the importance of various descriptor classes.

Table 1: Examples of Computational Descriptor Classes Used in Sulfonamide QSAR Studies

Descriptor ClassDescriptionPotential Relevance for this compound
Topological Descriptors Numerical values derived from the 2D representation of a molecule, describing atomic connectivity and branching. Examples include Kier alpha-modified shape indices (S1K) and aromaticity indices (AROM). medwinpublishers.comCharacterizing the overall shape, size, and degree of branching of the benzamide and phenylsulfamoyl moieties.
GETAWAY Descriptors (GEometry, Topology, and Atom-Weights AssemblY) These 3D descriptors are based on the spatial distribution of atoms and atomic properties within the molecule. researchgate.netCapturing the three-dimensional arrangement of the methyl, phenyl, and benzamide groups and its influence on receptor binding.
WHIM Descriptors (Weighted Holistic Invariant Molecular) These are 3D descriptors that consider the entire molecule's size, shape, symmetry, and atom distribution. researchgate.netProviding a holistic description of the molecular shape and symmetry, which can be critical for fitting into a biological target's active site.
Burden Eigenvalues Descriptors derived from a matrix representation of the molecule that considers atomic connectivity and properties. researchgate.netReflecting the electronic and topological environment of different atoms within the compound.
3D-MoRSE Descriptors (3D-Molecule Representation of Structures based on Electron diffraction) These descriptors encode information about the 3D atomic coordinates of the molecule. researchgate.netProviding a detailed 3D representation of the molecule's structure, which is vital for understanding interactions with biological macromolecules.
Physicochemical Descriptors Properties such as the octanol-water partition coefficient (logP), molar refractivity (MR), and polarizability. nih.govopenbioinformaticsjournal.comPredicting the compound's solubility, permeability, and ability to engage in various types of intermolecular interactions.

The predictive power of a QSAR model is rigorously evaluated using statistical metrics such as the squared correlation coefficient (R²) for the training set, and the cross-validated squared correlation coefficient (Q² or R²cv) obtained through methods like leave-one-out (LOO) cross-validation. medwinpublishers.comnih.gov High values for these metrics indicate a robust and predictive model. For example, a QSAR model for antidiabetic sulfonamides reported an R² of 0.9897 and an R²cv of 0.9896, signifying excellent predictive capability. medwinpublishers.com

In a hypothetical QSAR study of this compound derivatives, researchers would first synthesize or computationally generate a series of analogs with variations in substituents on the phenyl and benzamide rings. The biological activity of these compounds, such as their inhibitory concentration (IC₅₀) against a specific enzyme or cell line, would be determined experimentally. nih.gov Subsequently, a wide range of computational descriptors would be calculated for each analog.

Table 2: Illustrative Research Findings from QSAR Studies on Related Sulfonamides

Study FocusModel TypeKey Descriptor TypesStatistical PerformanceImplication for this compound Research
Anticancer Activity of Sulfur-Containing Derivatives nih.govMultiple Linear Regression (MLR)Mass, polarizability, electronegativity, van der Waals volume, octanol-water partition coefficient.Training set R²: 0.8301–0.9636; Cross-validation R²: 0.7628–0.9290Suggests that QSAR models can effectively predict the anticancer potential of derivatives by focusing on fundamental physicochemical and electronic properties.
Antidiabetic Activity of Sulfonamide Derivatives medwinpublishers.comMLRTopological descriptors (e.g., 1-path Kier alpha-modified shape index, mean atomic polarizability, aromaticity index).R² = 0.9897; R²cv = 0.9896Indicates that 2D descriptors alone can sometimes yield highly predictive models for biological activity, simplifying the computational workflow.
General Sulfonamide Derivatives researchgate.netArtificial Neural Network (ANN)GETAWAY, WHIM, 3D-MoRSE, and Burden eigenvalue descriptors.ANN models showed better predictive ability than MLR models.Highlights that non-linear models like ANNs may be necessary to capture complex structure-activity relationships, and that 3D descriptors are crucial.

By applying statistical methods, a QSAR model would be developed to link specific descriptors to the observed activity. Such a model could reveal, for instance, that electron-withdrawing groups on the phenyl ring attached to the sulfonamide nitrogen enhance activity, or that the steric bulk around the benzamide group is a critical determinant of potency. This in silico approach significantly accelerates the drug development process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Preclinical Evaluation Methodologies for 4 N Methyl N Phenylsulfamoyl Benzamide and Its Analogs

In Vitro Biological Activity Screening Assays

The initial phase of preclinical evaluation involves a battery of screening assays to determine the compound's biological effects across different domains. These assays are designed to be rapid, reproducible, and scalable, allowing for the efficient assessment of numerous analogs.

Cell-Based Assays for Anti-proliferative Activity against Cancer Cell Lines (Methodological Focus)

A primary area of investigation for sulfonamide derivatives is their potential as anticancer agents. The anti-proliferative activity of 4-(N-Methyl-N-phenylsulfamoyl)benzamide and its analogs is typically evaluated using cell-based assays that measure the inhibition of cancer cell growth.

A widely used and standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.netwuxiapptec.com This colorimetric assay quantifies cell viability by measuring the metabolic activity of mitochondrial enzymes in living cells. wuxiapptec.com The general procedure involves seeding human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma), into 96-well plates. nih.govwuxiapptec.comresearchgate.netnih.gov After a period of cell attachment, typically 24 hours, the cells are treated with various concentrations of the test compounds and incubated for a set duration, often 48 or 72 hours. nih.govresearchgate.netwuxiapptec.com Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. wuxiapptec.com This product is then dissolved in a solvent like DMSO, and the absorbance is measured with a microplate reader, usually at a wavelength of 570 nm. nih.govresearchgate.net

The percentage of cell viability is calculated relative to untreated control cells. From this data, the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is determined. domainex.co.uk This value is a key metric for comparing the cytotoxic potency of different analogs. wuxiapptec.comdomainex.co.uk

Table 1: Representative Anti-proliferative Activity of Sulfonamide Analogs against Various Cancer Cell Lines.

Compound AnalogTarget Cell LineAssay MethodIC50 (µM)Reference
Azo-based Sulfonamide (8h)MCF-7 (Breast)MTT0.21 nih.gov
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical)MTT7.2 domainex.co.uk
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231 (Breast)MTT4.62 domainex.co.uk
m-(4-morpholinoquinazolin-2-yl)benzamide (T10)HCT-116 (Colon)MTT<4 researchgate.net
m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11)A549 (Lung)MTTIC50 determined nih.gov

Antimicrobial Efficacy Assessments against Bacterial and Fungal Strains

The foundational role of sulfonamides as antimicrobial agents necessitates the evaluation of new derivatives for their efficacy against a panel of pathogenic bacteria and fungi. capes.gov.br Methodologies for these assessments are well-established and aim to determine the spectrum of activity and the minimum concentration required to inhibit or kill the microorganisms.

The agar (B569324) diffusion method is a common preliminary screening technique. evotec.com In this assay, a standardized inoculum of a specific bacterial or fungal strain is spread over the surface of an agar plate. Discs impregnated with the test compound are then placed on the agar. Following incubation, the diameter of the zone of inhibition (the area around the disc where no microbial growth occurs) is measured to provide a qualitative assessment of antimicrobial activity. evotec.com

For more quantitative data, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). bioduro.com This involves preparing a series of twofold dilutions of the compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the MIC is identified as the lowest concentration of the compound that visibly inhibits microbial growth. bioduro.com

These assays are typically performed against a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger). evotec.commdpi.combioivt.com

Table 2: Representative Antimicrobial Activity of Sulfonamide Analogs.

Compound AnalogMicroorganismAssay MethodResult (MIC in µg/mL)Reference
Thienopyrimidine-sulfamethoxazole hybrid (8iii)Escherichia coliBroth Microdilution125 bioduro.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii)Staphylococcus aureusBroth Microdilution250 bioduro.com
Thienopyrimidine-sulfamethoxazole hybrid (8iii)Candida albicansBroth Microdilution31.25 bioduro.com
FQ5 (a sulfonamide analogue)Pseudomonas aeruginosaBroth Microdilution16 nih.gov
FQ5 (a sulfonamide analogue)Bacillus subtilisBroth Microdilution16 nih.gov

Enzyme-Based High-Throughput Screening (HTS)

To efficiently identify molecular targets and elucidate mechanisms of action, enzyme-based high-throughput screening (HTS) is employed. creative-bioarray.com This approach allows for the rapid testing of thousands of compounds against specific enzymes that are critical for disease progression. youtube.com For sulfonamide derivatives, key enzyme targets include those involved in microbial folate synthesis (dihydropteroate synthase - DHPS; dihydrofolate reductase - DHFR), cancer cell signaling (protein kinases), and pH regulation in tumors (carbonic anhydrases). evotec.combioduro.com

HTS assays are typically performed in microplate formats (e.g., 384-well) and rely on detecting a change in an optical signal, such as fluorescence or absorbance, when the enzyme's activity is inhibited. creative-bioarray.comyoutube.com For example, a fluorescence-based assay can be designed where the enzyme converts a non-fluorescent substrate into a highly fluorescent product. rsc.org When an effective inhibitor like a sulfonamide analog is present, the enzymatic reaction is blocked, resulting in a low fluorescence signal. rsc.org This allows for rapid, automated quantification of enzyme inhibition across a large library of compounds. nih.gov The results from HTS campaigns help identify "hits"—compounds that show significant inhibitory activity—which can then be selected for further characterization and optimization. creative-bioarray.com

Co-treatment and Synergistic Activity Studies with Other Agents

Investigating the interaction of this compound and its analogs with other therapeutic agents is crucial for developing combination therapies. The goal of these studies is to identify synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug.

In vitro studies have demonstrated interesting synergism between sulfonamide drugs and antibiotics. For instance, a combination of sulfonamides with polymyxin (B74138) group antibiotics was shown to be bactericidal against Proteus species, an effect not typically achieved by either agent alone at therapeutic levels. Such studies are conducted by exposing the target pathogen to a matrix of different concentrations of both drugs and measuring the inhibitory effect. This allows for the calculation of a fractional inhibitory concentration (FIC) index, which quantitatively determines whether the interaction is synergistic, additive, or antagonistic. Similarly, in oncology, sulfonamide-based compounds can be tested in combination with established chemotherapeutic agents to evaluate their potential to enhance efficacy or overcome drug resistance.

Assessment of Compound Stability in Biological Milieu

The stability of a compound in a biological environment is a critical parameter that influences its pharmacokinetic profile and in vivo efficacy. mdpi.com In vitro assays are used to assess the stability of this compound and its analogs in matrices such as plasma and liver fractions. domainex.co.uk

Plasma Stability Assays: These assays determine a compound's susceptibility to degradation by enzymes present in plasma, such as hydrolases and esterases. Compounds with functional groups like esters, amides, and sulfonamides can be prone to hydrolysis. mdpi.com The standard protocol involves incubating the test compound (e.g., at 1 µM) in plasma from various species (human, rat, mouse) at 37°C. mdpi.com Aliquots are taken at several time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is stopped by protein precipitation with an organic solvent like acetonitrile (B52724) or methanol. bioivt.com The remaining concentration of the parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). evotec.commdpi.com From the rate of disappearance, the compound's half-life (t1/2) in plasma is calculated. evotec.com

Future Perspectives and Emerging Research Directions for 4 N Methyl N Phenylsulfamoyl Benzamide Research

Rational Design of Highly Selective and Potent Analogs Based on Mechanistic Understanding

The future development of 4-(N-Methyl-N-phenylsulfamoyl)benzamide analogs is increasingly reliant on a sophisticated, structure-based rational design approach. A foundational aspect of this strategy is the detailed elucidation of structure-activity relationships (SAR), which systematically explores how chemical modifications to the molecule's core structure influence its biological activity. hilarispublisher.com By understanding the specific interactions between the compound and its biological target at an atomic level, chemists can make targeted modifications to enhance potency and selectivity.

Molecular modeling and docking studies are pivotal in this process. For instance, in the development of sulfamoylbenzamide-based capsid assembly modulators for Hepatitis B Virus (HBV), molecular docking studies using the HBV core protein structure have provided critical insights for optimizing compounds to improve their safety and efficacy. nih.gov Similarly, for sulfamoylbenzamide derivatives targeting human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), homology models are used for molecular docking studies in the absence of crystallographic structures, guiding the design of potent inhibitors. nih.govrsc.org

This rational design approach has led to the identification of key pharmacophoric features. For example, research into PI3K/HDAC dual inhibitors has utilized a benzamide (B126) moiety as a zinc-binding pharmacophore for HDAC inhibition, leading to the identification of potent anticancer agents. nih.gov In the pursuit of glycine (B1666218) transporter-1 (GlyT-1) inhibitors for schizophrenia, a rational design approach tethered the secondary benzamide and sulfonamide moieties to achieve a desired pharmacophoric proximity, resulting in analogs with in vivo activity. researchgate.net This mechanistic approach allows for the creation of analogs with finely tuned properties, minimizing off-target effects and maximizing therapeutic impact.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The inherent versatility of the sulfamoylbenzamide scaffold has opened doors to a wide range of therapeutic applications far beyond its initial uses. Researchers are actively exploring its potential against a variety of diseases by targeting different biological pathways.

Significant progress has been made in virology, where novel sulfamoylbenzamides have been synthesized as capsid assembly modulators for the selective inhibition of Hepatitis B Virus (HBV) replication. nih.gov These compounds disrupt the viral life cycle by inducing the formation of genetically empty capsid-like particles, offering a new strategy for treating chronic HBV infections. nih.gov

In the field of neuroscience and pain management, sulfamoylbenzamides have been identified as a novel class of cannabinoid receptor 2 (CB2) ligands. nih.gov Starting from a screening hit with modest affinity, a series of analogs were developed, leading to a compound with 120-fold functional selectivity for the CB2 receptor. nih.gov This selective agonist demonstrated significant antiallodynic activity in rodent models of neuropathic and postoperative pain without the typical side effects associated with cannabinergic drugs. nih.gov

Furthermore, this chemical class shows promise in oncology and immunology. Derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. nih.gov One such compound, B12, demonstrated better in vivo antitumor activity than the parent compound Niclosamide in a xenograft tumor model. nih.gov Other research has focused on their role as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in cancer, inflammation, thrombosis, and diabetes. rsc.org Specific analogs have shown selective inhibition of different h-NTPDase isoforms, highlighting their potential as targeted therapies for these conditions. nih.govrsc.org

Derivative ClassTherapeutic TargetPotential IndicationKey FindingsCitations
Sulfamoylbenzamides (SBAs) Hepatitis B Virus (HBV) CapsidChronic Hepatitis BSelectively inhibits HBV replication by modulating capsid assembly. nih.gov
Sulfamoyl benzamides Cannabinoid Receptor 2 (CB2)Neuropathic PainIdentified selective agonists with robust antiallodynic activity in animal models. nih.gov
N-substituted Sulfamoylbenzamides STAT3 Signaling PathwayCancerInhibits STAT3 phosphorylation and demonstrates in vivo tumor suppression. nih.gov
Sulfamoyl benzamide derivatives h-NTPDases (Ectonucleotidases)Cancer, Inflammation, ThrombosisShows selective inhibition of h-NTPDase isoforms involved in various pathologies. nih.govrsc.org
N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives Carbonic Anhydrases (CAs) IX and XIICancerExhibits potent inhibition of tumor-associated CAs and efficacy in xenograft models. researchgate.net

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

Development of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic potential of this compound and its analogs, future research will focus on developing sophisticated drug delivery systems. The goal of targeted delivery is to increase the concentration of the drug at the site of action, thereby enhancing efficacy while minimizing systemic exposure and potential off-target side effects. frontiersin.orgstanford.edu

Several strategies are being explored. One promising approach involves the use of macromolecular carriers, such as low molecular weight chitosan (B1678972) (LMWC). nih.gov Chitosan is a biocompatible and biodegradable polymer that can be conjugated to a drug. Studies have shown that LMWC is specifically taken up by renal tubular cells, making it an excellent candidate for targeting drugs to the kidneys. nih.gov This could be particularly relevant for sulfamoylbenzamide derivatives being investigated for renal diseases.

Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles like PLGA-PEG, offer another versatile platform. frontiersin.org These nanoparticles can be engineered to encapsulate the drug and can be surface-modified with targeting ligands, such as antibodies or small molecules, that recognize specific receptors on diseased cells. frontiersin.org This molecular recognition allows for precise delivery, for example, to cancer cells overexpressing a particular surface antigen or to inflamed tissues. frontiersin.orgresearchgate.net Such targeted systems could significantly improve the therapeutic index of potent sulfamoylbenzamide-based anticancer or anti-inflammatory agents. researchgate.net

Addressing Research Challenges and Opportunities in Sulfamoylbenzamide Chemistry and Biology

Despite the significant promise of the sulfamoylbenzamide scaffold, several challenges must be addressed to translate these compounds into clinical therapies. A primary challenge in synthetic medicinal chemistry is the optimization of multiple drug-like properties simultaneously. hilarispublisher.com Achieving high potency and target selectivity must be balanced with favorable pharmacokinetic characteristics like solubility, metabolic stability, and oral bioavailability. hilarispublisher.com For some indications, overcoming drug resistance is a major hurdle that requires innovative chemical strategies. hilarispublisher.com Specifically for sulfamoylbenzamide-based enzyme inhibitors, achieving high selectivity against closely related enzyme isoforms to avoid off-target effects remains a critical task. researchgate.net

However, these challenges are accompanied by immense opportunities. The chemical tractability of the sulfamoylbenzamide core allows for the creation of large, diverse libraries of analogs for screening against new and emerging biological targets. nih.gov Advances in synthetic methodologies, such as C-H activation, provide new tools for modifying complex molecules and exploring novel chemical space. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(N-Methyl-N-phenylsulfamoyl)benzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Multi-step synthesis typically involves sulfamoylation of a benzamide precursor. For example, coupling 4-chlorobenzenesulfonyl chloride with N-methylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate, followed by amidation with benzoyl chloride derivatives. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonation .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm purity using 1H^1H-NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and sulfamoyl/amide linkages. Infrared spectroscopy (IR) identifies characteristic S=O (1150–1250 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereoelectronic effects and hydrogen-bonding networks. Note that disordered sulfamoyl groups may require high-resolution data and refinement constraints .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?

  • Protocol : Target enzymes like histone deacetylases (HDACs) using fluorogenic substrates (e.g., acetylated lysine derivatives). Incubate the compound (1–100 µM) with recombinant HDAC isoforms, measure deacetylase activity via fluorescence, and calculate IC50_{50} values. Compare potency to known inhibitors like MS-275 .
  • Controls : Include valproic acid (broad HDAC inhibitor) and vehicle (DMSO) controls. Validate selectivity using isoform-specific assays .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of sulfamoyl benzamides in copper-mediated C–H oxidation?

  • Case Study : Under basic conditions, this compound may undergo directed C–H methoxylation via organometallic Cu(II) intermediates. Under acidic conditions, non-directed chlorination via single-electron transfer (SET) pathways dominates. Computational studies (DFT) can map transition states and compare activation barriers for each mechanism .
  • Experimental Design : Vary pH, solvent (MeCN vs. DMF), and oxidants (O2_2, PhI(OAc)2_2) to isolate products. Characterize intermediates using EPR spectroscopy to detect Cu(II)-radical species .

Q. How do substituents on the sulfamoyl and benzamide groups influence structure-activity relationships (SAR) in HDAC inhibition?

  • SAR Analysis : Introduce electron-withdrawing groups (e.g., CF3_3) on the benzamide to enhance HDAC binding via hydrophobic interactions. Replace N-methyl with bulkier alkyl groups to modulate isoform selectivity. Compare inhibition data (IC50_{50}) across HDAC1, HDAC6, and HDAC11 .
  • Computational Tools : Perform molecular docking (AutoDock Vina) using HDAC crystal structures (PDB: 4LX6). Correlate binding scores with experimental activity .

Q. What strategies resolve contradictions in reported biological activities of sulfamoyl benzamides across studies?

  • Case Example : If one study reports HDAC inhibition (IC50_{50} = 50 nM) but another shows no activity, verify assay conditions (e.g., substrate concentration, enzyme source). Test compound stability under assay conditions (e.g., pH, temperature) via LC-MS. Re-evaluate using orthogonal methods (e.g., cellular acetylation assays) .
  • Meta-Analysis : Cross-reference datasets from PubChem and peer-reviewed studies. Identify confounding factors (e.g., impurities in commercial samples) .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

  • Approach : Use Quantitative Structure-Property Relationship (QSPR) models trained on cytochrome P450 metabolism data. Calculate descriptors (e.g., logP, topological surface area) via ChemAxon or MOE. Validate predictions with in vitro microsomal stability assays .

Q. What crystallographic challenges arise when analyzing sulfamoyl benzamides with flexible N-alkyl groups?

  • Resolution : Disordered N-methyl or phenyl groups require high-resolution data (≤1.0 Å) and anisotropic refinement. Apply SHELXL constraints (e.g., SIMU, DELU) to model thermal motion. For twinned crystals, use TWINROTMAT and HKLF5 refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.